molecular formula C20H34O2 B1250485 16-Hydroxygeranylgeraniol

16-Hydroxygeranylgeraniol

Cat. No.: B1250485
M. Wt: 306.5 g/mol
InChI Key: CLOPQFCHWDTGFD-BMTMAWCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Hydroxygeranylgeraniol is a linear diterpene alcohol characterized by a hydroxyl group at the 16th carbon of the geranylgeraniol backbone. It is primarily isolated from marine organisms, notably the brown alga Bifurcaria bifurcata (Roscoff, France), where it was first identified as part of a metabolic grid involving sesquiterpenoids and diterpenes . Its structural complexity and marine origin position it as a promising candidate for pharmacological exploration.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(2E,6E,10E,14E)-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraene-1,16-diol

InChI

InChI=1S/C20H34O2/c1-17(10-6-12-19(3)14-15-21)8-5-9-18(2)11-7-13-20(4)16-22/h9-10,13-14,21-22H,5-8,11-12,15-16H2,1-4H3/b17-10+,18-9+,19-14+,20-13+

InChI Key

CLOPQFCHWDTGFD-BMTMAWCHSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CC/C=C(\C)/CO

Canonical SMILES

CC(=CCCC(=CCO)C)CCC=C(C)CCC=C(C)CO

Synonyms

16-hydroxygeranylgeraniol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Derivatives

16-Hydroxygeranylgeraniol is part of a family of hydroxylated geranylgeraniol derivatives. Key analogues include:

  • 20-Hydroxygeranylgeraniol : A positional isomer with a hydroxyl group at the 20th carbon. It shares the same geranylgeraniol backbone but differs in hydroxylation site, which may influence solubility and receptor binding .
  • Geranylgeraniol: The parent compound lacking hydroxyl groups. It is widely used in biochemical studies as a precursor for protein prenylation and terpenoid biosynthesis .
Structural Impact on Bioactivity

The hydroxylation site significantly affects biological activity. In contrast, 20-hydroxygeranylgeraniol’s distal hydroxyl group could reduce membrane permeability, altering its pharmacokinetic profile .

Bioactivity Profiles in Anticancer Research

Comparative studies on cytotoxicity (Table 1) reveal differences in potency among structurally related compounds:

Compound Source Target Cell Line IC₅₀ (μM) Reference
This compound Bifurcaria bifurcata MDA-MB-231 47.31
Heterofusceterpene A Heterocapsa fuscescens MCF-7 86.45 ± 12.00
Loliolide Bifurcaria bifurcata MDA-MB-231 >509.57
Fucoxanthin Bifurcaria bifurcata MDA-MB-231 >151.77

Key Findings :

  • This compound exhibits higher potency than loliolide and fucoxanthin but is less active than heterofusceterpene A. This suggests that hydroxylation alone is insufficient for maximal cytotoxicity; additional structural features (e.g., cyclic ethers in heterofusceterpene A) may enhance bioactivity .
  • Fucoxanthin, a carotenoid derivative, shows lower cytotoxicity, highlighting the importance of terpene backbone modifications in anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Hydroxygeranylgeraniol
Reactant of Route 2
Reactant of Route 2
16-Hydroxygeranylgeraniol

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